
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activity and applications in various fields. It has the molecular formula C17H21NO3 and a molecular weight of 287.359. This compound is notable for its unique structure, which includes a chroman ring system and a cyclohexene carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the chroman ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Cyclohexene Carboxamide Moiety: The final step involves the coupling of the chroman derivative with a cyclohexene carboxylic acid derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the chroman ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Alkylated or sulfonated derivatives
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect signal transduction pathways by influencing the activity of kinases and other signaling proteins.
Comparison with Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:
4-Hydroxychroman-4-yl derivatives: These compounds share the chroman ring system and exhibit similar biological activities.
Cyclohexene carboxamide derivatives: These compounds have the cyclohexene carboxamide moiety and are used in similar applications.
Other chroman-based compounds: These include various chroman derivatives with different substituents, which may have unique properties and applications.
The uniqueness of this compound lies in its specific combination of the chroman and cyclohexene carboxamide moieties, which confer distinct chemical and biological properties.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chroman moiety, which is known for its diverse biological activities. The presence of the cyclohexene ring and the amide functional group further contributes to its chemical reactivity and potential interactions with biological targets.
Anticoagulant Properties
Research indicates that derivatives of 4-hydroxycoumarin, closely related to the structure of this compound, exhibit significant anticoagulant activity. These compounds act as antagonists of vitamin K, inhibiting vitamin K 2,3-epoxide reductase (VKOR), which is crucial for the synthesis of clotting factors in the liver .
Table 1: Biological Activities of Coumarin Derivatives
Compound | Activity | References |
---|---|---|
4-Hydroxycoumarin | Anticoagulant | |
This compound | Potential anticoagulant | |
Flocoumafen | Anticoagulant |
The anticoagulant activity is particularly important in the treatment of conditions such as thrombophlebitis and pulmonary embolism. Studies have shown that certain modifications in the chemical structure can enhance this activity significantly .
Antimicrobial Activity
Coumarin derivatives, including those similar to this compound, have demonstrated antimicrobial properties against various pathogens. For instance, research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Effects
The antioxidant activity of coumarin derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing diseases associated with oxidative damage .
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticoagulant | Inhibition of VKOR, affecting clotting factor synthesis |
Antimicrobial | Effective against various bacterial strains |
Antioxidant | Scavenging free radicals, reducing oxidative stress |
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Anticoagulant Activity Study : A study examined a series of 4-hydroxycoumarin derivatives for their anticoagulant properties. Compounds with specific structural modifications showed enhanced activity compared to traditional anticoagulants like warfarin .
- Antimicrobial Efficacy : In another study, coumarin-derived Schiff bases were synthesized and tested against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .
- Oxidative Stress Reduction : Research focusing on antioxidant properties highlighted that specific coumarin derivatives could significantly reduce markers of oxidative stress in cellular models, suggesting potential therapeutic applications in age-related diseases .
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific enzymes and receptors:
- VKOR Inhibition : By inhibiting VKOR, the compound can effectively reduce clot formation.
- Cell Membrane Interaction : The lipophilic nature allows for better penetration into bacterial membranes, enhancing antimicrobial efficacy.
- Radical Scavenging : The structural features allow for effective interaction with free radicals, leading to reduced oxidative damage.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(13-6-2-1-3-7-13)18-12-17(20)10-11-21-15-9-5-4-8-14(15)17/h1-2,4-5,8-9,13,20H,3,6-7,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRIKYHPPHQELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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